molecular formula C3Cl2FNS B6308805 4,5-Dichloro-2-fluoro-1,3-thiazole CAS No. 57314-08-6

4,5-Dichloro-2-fluoro-1,3-thiazole

Cat. No.: B6308805
CAS No.: 57314-08-6
M. Wt: 172.01 g/mol
InChI Key: JUJKHNGOLSJBEQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of chlorine and fluorine atoms in the 4,5 and 2 positions, respectively, imparts unique chemical properties to this compound. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluoro-1,3-thiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoro-1,3-thiazole with chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and continuous monitoring of reaction parameters are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluoro-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4,5-Dichloro-2-fluoro-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-fluoro-1,3-thiazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-2-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2FNS/c4-1-2(5)8-3(6)7-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJKHNGOLSJBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490882
Record name 4,5-Dichloro-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57314-08-6
Record name 4,5-Dichloro-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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